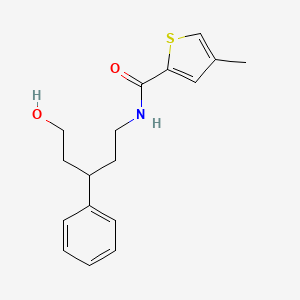

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-13-11-16(21-12-13)17(20)18-9-7-15(8-10-19)14-5-3-2-4-6-14/h2-6,11-12,15,19H,7-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFCEUPGTPPZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The hydroxy-phenylpentyl side chain is then attached through a series of reactions involving protection and deprotection steps to ensure the integrity of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide

- N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

- N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a hydroxy-phenylpentyl side chain. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide is characterized by its unique molecular structure, which includes a thiophene ring and a carboxamide functional group. The hydroxy group on the pentyl chain is significant for its biological activity, potentially allowing for hydrogen bonding with biological targets.

Molecular Formula: C16H19NO2S

Molecular Weight: 303.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.

- Carboxamide Group: Participates in biochemical pathways, modulating enzyme activity and influencing cellular processes.

Biological Activities

Research indicates that N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various microbial strains, indicating potential use as an antimicrobial agent.

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Potential: Similar compounds have been reported to inhibit specific kinases associated with cancer progression, suggesting that this compound may possess similar properties .

Anticancer Activity

A study focusing on related compounds demonstrated that modifications to the thiophene structure could enhance inhibitory activity against kinases implicated in cancer. For instance, Dyrk1A and Dyrk1B inhibitors showed significant potency in cancer cell lines while sparing normal cells, highlighting a potential therapeutic window for N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide .

Antimicrobial Efficacy

In vitro tests have indicated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Comparative Analysis of Biological Activities

Q & A

Q. How can crystallography or computational modeling improve structure-activity relationship (SAR) studies?

- Methodological Answer : Obtain X-ray co-crystals of the compound bound to its target (e.g., enzyme active sites) to identify key interactions (hydrogen bonds, π-π stacking). Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize derivatives with predicted enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.